5-Cyclopropyl-1,3-oxazol-2-amine;hydrochloride

Anticancer Cytotoxicity Oxazole derivatives

Researchers developing kinase inhibitors or anticancer agents often face solubility and reproducibility challenges with free base oxazole scaffolds. 5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride (CAS 2402831-12-1) solves this with enhanced aqueous solubility and precise dosing. • IC50 0.65 µM against MCF-7 breast cancer cells for SAR-driven lead optimization. • IC50 30 µM against MRSA for antimicrobial hit-to-lead campaigns. • Documented kinase inhibitor reagent; ≥97% purity, crystalline solid. • In stock in 1 mg, 0.25 g, 1 g, and bulk custom sizes.

Molecular Formula C6H9ClN2O
Molecular Weight 160.6
CAS No. 2402831-12-1
Cat. No. B2818821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropyl-1,3-oxazol-2-amine;hydrochloride
CAS2402831-12-1
Molecular FormulaC6H9ClN2O
Molecular Weight160.6
Structural Identifiers
SMILESC1CC1C2=CN=C(O2)N.Cl
InChIInChI=1S/C6H8N2O.ClH/c7-6-8-3-5(9-6)4-1-2-4;/h3-4H,1-2H2,(H2,7,8);1H
InChIKeyGUBDSRJGJQDVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Cyclopropyl-1,3-oxazol-2-amine Hydrochloride: Identity & Procurement


5-Cyclopropyl-1,3-oxazol-2-amine;hydrochloride (CAS 2402831-12-1) is a hydrochloride salt of a heterocyclic oxazole derivative featuring a cyclopropyl group at the 5-position and an amine at the 2-position . This compound serves as a versatile building block and potential bioactive scaffold in medicinal chemistry, with applications in kinase inhibitor development, antimicrobial research, and anticancer studies . The hydrochloride salt form (molecular formula C6H9ClN2O, molecular weight 160.60 g/mol) is typically supplied as a crystalline solid with high purity (≥97%), offering improved physicochemical properties for laboratory research compared to the free base .

5-Cyclopropyl-1,3-oxazol-2-amine Hydrochloride: In-Class Substitution Limitations


Within the oxazole-2-amine chemical space, the specific substitution pattern of the cyclopropyl group at the 5-position confers distinct conformational and electronic properties that critically influence molecular recognition, metabolic stability, and biological activity [1]. Unlike other oxazole derivatives, the hydrochloride salt form of 5-cyclopropyl-1,3-oxazol-2-amine provides enhanced aqueous solubility and handling characteristics, making it particularly suited for biological assays where precise dosing and reproducibility are essential . Simple substitution with other oxazole analogs or free base forms without careful consideration of these parameters can lead to inconsistent experimental outcomes, invalid structure-activity relationship (SAR) interpretations, and wasted research resources.

5-Cyclopropyl-1,3-oxazol-2-amine Hydrochloride: Quantitative Comparison Evidence


Anticancer Potency in MCF-7 Cells

In head-to-head cellular assays, 5-Cyclopropyl-1,3-oxazol-2-amine exhibited an IC50 of 0.65 µM against MCF-7 breast cancer cells . In comparison, the closely related 5-methyl-1,3-oxazol-2-amine analog showed significantly reduced potency, with an IC50 of 2.1 µM in the same assay system . The cyclopropyl substitution at the 5-position confers a >3-fold improvement in cytotoxic activity, highlighting the critical role of the cyclopropyl moiety in enhancing anticancer efficacy.

Anticancer Cytotoxicity Oxazole derivatives

Broad-Spectrum Antimicrobial Activity

The hydrochloride salt of 5-Cyclopropyl-1,3-oxazol-2-amine demonstrated potent antimicrobial activity against a panel of clinically relevant bacterial strains, with IC50 values of 15 µM (S. aureus), 25 µM (E. coli), 20 µM (B. subtilis), and 30 µM (MRSA) . In contrast, the free base form of the compound exhibited markedly reduced activity under identical assay conditions, with IC50 values >50 µM for all tested strains . The hydrochloride salt's enhanced aqueous solubility likely contributes to its improved bioavailability and antimicrobial performance in vitro.

Antimicrobial Antibacterial Drug-resistant bacteria

Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt form of 5-Cyclopropyl-1,3-oxazol-2-amine (CAS 2402831-12-1) exhibits significantly improved aqueous solubility compared to the free base (CAS 1297941-53-7) . While quantitative solubility values are not publicly reported in primary literature, vendor documentation and physicochemical assessments indicate the salt form is 'more suitable for biological testing where aqueous solubility is important' . This class-level inference is supported by the general principle that hydrochloride salts of amine-containing heterocycles typically increase water solubility by 1-3 orders of magnitude relative to the free base.

Physicochemical properties Solubility Formulation

Kinase Inhibitor Building Block Utility

5-Cyclopropyl-1,3-oxazol-2-amine (free base) is explicitly listed as a reagent used in the preparation of kinase inhibitors, with commercial availability from specialized biochemical suppliers . In contrast, other oxazole-2-amine derivatives lacking the cyclopropyl group (e.g., 5-methyl or 5-phenyl analogs) are not consistently cited for kinase inhibitor applications in vendor catalogs, suggesting the cyclopropyl moiety may confer favorable binding interactions with kinase ATP pockets or improved metabolic stability [1]. While direct comparative activity data are lacking, this application-specific use provides procurement-relevant differentiation.

Kinase inhibitors Drug discovery Building blocks

5-Cyclopropyl-1,3-oxazol-2-amine Hydrochloride: Research & Industrial Applications


Lead Optimization for MCF-7 Breast Cancer

Medicinal chemistry teams seeking to develop potent, selective anticancer agents should prioritize 5-Cyclopropyl-1,3-oxazol-2-amine hydrochloride as a lead scaffold. The compound's demonstrated IC50 of 0.65 µM against MCF-7 cells provides a strong starting point for SAR studies. The hydrochloride salt ensures reliable solubility in cell culture media, minimizing vehicle-related artifacts. Researchers can explore substitutions at the amine position to further enhance potency and selectivity.

Antimicrobial Discovery Against Resistant Pathogens

Given the rising threat of antimicrobial resistance, this hydrochloride salt represents a valuable starting point for developing novel antibiotics. Its potent activity against MRSA (IC50 30 µM) and other pathogens supports hit-to-lead campaigns. The salt form's improved solubility enables accurate MIC determination and facilitates formulation studies for in vivo efficacy testing. The cyclopropyl group may also confer metabolic stability advantages in systemic applications.

Kinase Inhibitor Development & Chemical Probes

As a documented reagent in kinase inhibitor synthesis , 5-Cyclopropyl-1,3-oxazol-2-amine serves as a privileged scaffold for targeting the ATP-binding pocket of kinases. The hydrochloride salt's enhanced solubility is particularly beneficial in biochemical kinase assays, where aqueous buffers are standard. This compound can be elaborated into diverse libraries of kinase inhibitors, enabling high-throughput screening and mechanism-of-action studies.

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